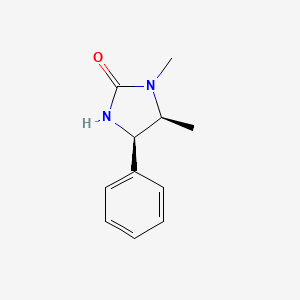

(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Description

(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is a chiral imidazolidinone derivative characterized by a five-membered ring containing two nitrogen atoms. Its stereochemistry is defined by the (4R,5S) configuration, with a phenyl group at position 4 and methyl substituents at positions 1 and 3. This compound is of interest in asymmetric synthesis and medicinal chemistry due to its rigid bicyclic structure, which can act as a catalyst or scaffold for bioactive molecules . Its CAS number is 92823-43-3, and its molecular formula is C₁₁H₁₄N₂O.

Properties

IUPAC Name |

(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPAZBKCZVVZGF-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049374 | |

| Record name | (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190791-33-4, 92841-65-1 | |

| Record name | rel-(4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is a chiral imidazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 190.24 g/mol

- CAS Number : 92841-65-1

The compound features a unique imidazolidinone structure that contributes to its biological activity. The stereochemistry at the 4R and 5S positions is crucial for its activity and interaction with biological targets.

Pharmacological Properties

- Antimicrobial Activity :

- Antitumor Activity :

- CNS Activity :

The biological activity of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit specific kinases that are crucial for cell proliferation and survival in cancer cells .

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and reuptake, which can affect mood and cognitive functions .

Case Studies

-

In Vitro Antibacterial Study :

- A study conducted on several bacterial strains demonstrated that (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent .

-

Antitumor Efficacy in Cancer Cell Lines :

- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment, suggesting that the compound effectively triggers apoptosis through intrinsic pathways .

- Neuroprotective Effects :

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is primarily used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, enhancing the efficiency and selectivity of reactions. This application is critical in the synthesis of pharmaceuticals where chirality is essential for biological activity.

Pharmaceutical Development

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been involved in the preparation of amino acid derivatives and other pharmaceuticals that require specific stereochemistry for efficacy. Its role as a chiral building block allows for the generation of compounds with desired pharmacological properties.

Chromatographic Applications

In analytical chemistry, (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is employed in chiral chromatography. It serves as a stationary phase modifier in high-performance liquid chromatography (HPLC), aiding in the separation of enantiomers. This application is vital for purity analysis and quality control in drug manufacturing.

| Application Area | Description |

|---|---|

| Chiral Auxiliary | Enhances selectivity in asymmetric synthesis |

| Pharmaceutical Synthesis | Used in the preparation of chiral bioactive compounds |

| Chromatography | Acts as a stationary phase modifier for enantiomer separation |

Case Study 1: Synthesis of Chiral Amino Acids

A study demonstrated the use of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone as a chiral auxiliary in the synthesis of L-amino acids. The compound provided high yields and excellent enantiomeric excess (ee), showcasing its effectiveness in producing enantiomerically pure products.

Case Study 2: HPLC Method Development

Another research focused on developing an HPLC method utilizing (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone as a chiral selector. The study reported successful separation of racemic mixtures with resolution values exceeding 1.5, highlighting its utility in analytical applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone lies in its stereochemistry and substituent pattern. Below is a comparison with structurally related imidazolidinones and imidazole derivatives:

Key Observations :

- Electron-Withdrawing Groups : Compounds with halogen substituents (e.g., fluoro in , bromo in ) or nitro groups () exhibit enhanced reactivity and antimicrobial potency compared to the parent compound.

- Stereochemical Impact : The (4R,5S) configuration of the target compound contrasts with epimeric analogs (e.g., (3R,4R,5R)-pentafluorophenyl ester in ), where stereochemistry significantly alters hydrogen bonding and crystal packing.

- Functionalization for Bioactivity : Methylthio () and trifluoroacetyl () groups improve lipophilicity and target binding, making these derivatives more potent in biological assays.

Physicochemical Properties

Preparation Methods

Reaction Scheme Summary:

- Starting materials: (-)-Ephedrine hydrochloride and urea.

- Reaction conditions: Fusion (heating) of urea with the amino alcohol salt.

- Outcome: Formation of the imidazolidinone ring with retention of stereochemistry at the 4R,5S positions.

This method is notable for its simplicity and enantiospecificity, producing the desired chiral imidazolidinone in good yield and high optical purity.

Detailed Preparation Methodology

This fusion method is well-documented and considered a reliable route to the compound, with the advantage that both enantiomers of the starting ephedrine are commercially available, enabling access to both stereoisomers of the product.

Industrial Production Considerations

On an industrial scale, the synthesis is optimized by controlling parameters such as temperature, reaction time, and reactant concentration to maximize yield and purity. The use of strong acids like hydrochloric acid has been reported to facilitate the cyclization process, enhancing reaction rates and product formation.

Additionally, continuous flow reactors are employed in some industrial settings to improve reaction efficiency, scalability, and reproducibility. Such reactors allow precise control over reaction parameters and can reduce reaction times.

Alternative Synthetic Routes and Reaction Types

Beyond the classical fusion method, the compound can be synthesized through condensation reactions involving chiral amino alcohols and carbonyl compounds under acidic conditions:

- Condensation of phenylglycinol with acetone: Under strong acidic conditions (e.g., hydrochloric acid), phenylglycinol reacts with acetone to form the imidazolidinone ring via cyclization.

Common Reaction Types Involving the Compound:

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide (aqueous medium) | Oxidized derivatives with additional oxygen functionalities |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Corresponding amine derivatives |

| Nucleophilic substitution | Amines or thiols with sodium hydroxide | Modified imidazolidinone compounds with varied substituents |

These transformations are useful for derivatization and further functionalization of the imidazolidinone core.

Physicochemical Data Relevant to Preparation

These data support the identification and quality control of the synthesized compound.

Research Findings and Improvements

- The use of (-)-ephedrine hydrochloride as a chiral auxiliary precursor is advantageous due to its commercial availability and the ability to prepare both enantiomers of the imidazolidinone easily.

- Hydrogenation of the phenyl ring to cyclohexyl substituent can be achieved without cleavage of the benzylic C–N bond, expanding the scope of derivatives accessible from the core structure.

- Industrial methods emphasize the use of strong acids to catalyze cyclization and the adoption of continuous flow technology to improve scalability and reproducibility.

Summary Table of Preparation Methods

Q & A

Basic: What synthetic methodologies are commonly employed for the stereoselective synthesis of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone?

The synthesis typically involves cyclocondensation reactions or chiral auxiliary-based strategies. For example:

- Cyclocondensation : Reacting amidines with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) can yield imidazolidinones. Stereochemical control is achieved via chiral catalysts or enantiopure starting materials .

- Chiral Auxiliary Approach : Using (4S,5R)-oxazolidinones as templates (similar to ) allows stereochemical transfer during ring-closing reactions. Post-synthesis, the auxiliary is cleaved under mild acidic conditions .

Key Variables : Solvent polarity, temperature, and catalyst loading significantly impact enantiomeric excess (ee). For instance, polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity due to increased solvation .

Advanced: How can researchers optimize reaction conditions to maximize enantiomeric excess (ee) in asymmetric syntheses involving this compound?

- Catalyst Screening : Test chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or transition-metal complexes (e.g., Ru-PHOX) to stabilize transition states favoring the (4R,5S) configuration .

- Kinetic Resolution : Use kinetic control by monitoring reaction progress via HPLC or NMR to halt the reaction at the ee maximum. highlights analogous imidazolidinones achieving >90% ee under optimized conditions .

- Solvent Engineering : Mixtures of toluene and THF (3:1 v/v) balance solubility and transition-state rigidity, improving stereoselectivity .

Basic: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and confirm substituent positions. NOESY experiments reveal spatial proximity of methyl and phenyl groups .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated in for a chlorophenyl-substituted imidazolidinone .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), with UV detection at 254 nm .

Advanced: What computational strategies are effective for modeling the role of this compound in asymmetric catalysis?

- Density Functional Theory (DFT) : Calculate transition-state geometries to identify steric/electronic factors influencing enantioselectivity. For example, references DFT studies on imidazolidinone-mediated Diels-Alder reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. Polarizable continuum models (PCM) are useful for predicting solvent effects on ee .

- Docking Studies : If used in biocatalysis, dock the compound into enzyme active sites (e.g., lipases) to predict binding modes and selectivity .

Basic: How does the stereochemistry of this compound influence its reactivity in C–C bond-forming reactions?

The (4R,5S) configuration creates a rigid bicyclic structure that:

- Steric Effects : The phenyl group at C4 and methyl at C5 restrict access to the Re face, favoring nucleophilic attack on the Si face .

- Electronic Effects : The imidazolidinone carbonyl polarizes adjacent bonds, enhancing electrophilicity at C2 for Michael additions or aldol reactions .

Example : In , analogous imidazolidinones directed >95% ee in asymmetric alkylations .

Advanced: How can conflicting reports on catalytic efficiency be resolved in studies using this compound?

- Systematic Parameter Variation : Replicate experiments while isolating variables (e.g., catalyst loading, solvent, temperature) to identify reproducibility limits. ’s split-plot design is adaptable for this .

- Control Experiments : Test achiral analogs to distinguish stereochemical vs. electronic contributions to reactivity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., turnover number, ee) to contextualize discrepancies .

Basic: What purification techniques ensure high enantiopurity of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) to separate diastereomers .

- Crystallization : Recrystallize from ethanol/water (4:1) to exploit differential solubility of enantiomers. used similar methods for chlorophenyl derivatives .

- Chiral Resolution : Co-crystallize with a resolving agent (e.g., tartaric acid) to isolate the desired enantiomer .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in reactions involving this compound?

- Primary KIEs : Deuterium substitution at reactive sites (e.g., C2) slows bond-breaking steps, indicating rate-determining steps (RDS) in catalysis .

- Secondary KIEs : C labeling at the phenyl ring probes transition-state hybridization changes during enantioselective steps .

Case Study : ’s angiotensin II receptor antagonists used KIEs to confirm a concerted asynchronous mechanism .

Basic: How is this compound’s stability assessed under varying pH and temperature conditions?

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor decomposition via LC-MS. ’s environmental stability protocols are adaptable .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for imidazolidinones) .

Advanced: What strategies link this compound’s stereoelectronic properties to its performance in multi-step syntheses?

- Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates to quantify electronic effects .

- Conformational Sampling : Use rotating-frame Overhauser spectroscopy (ROESY) to map preferred conformations in solution, guiding catalyst design .

Example : ’s oxazolidinone studies show that methyl groups at C4/C5 enforce a twist-boat conformation, enhancing stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.